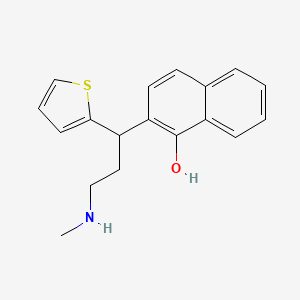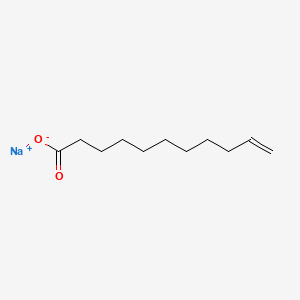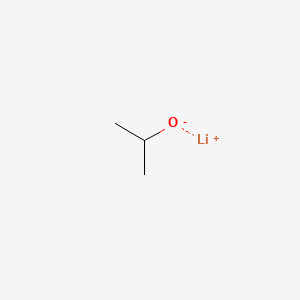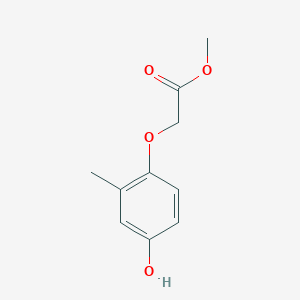
Methyl 2-(4-hydroxy-2-methylphenoxy)acetate
Descripción general
Descripción
“Methyl 2-(4-hydroxy-2-methylphenoxy)acetate” is a chemical compound with the molecular formula C10H12O4 . It is also known as "Acetic acid, 2- (4-hydroxy-2-methylphenoxy)-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-hydroxy-2-methylphenoxy)acetate” consists of 10 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The InChI representation of the molecule isInChI=1/C10H12O4/c1-7-5-8 (11)3-4-9 (7)14-6-10 (12)13-2/h3-5,11H,6H2,1-2H3 . Physical And Chemical Properties Analysis
“Methyl 2-(4-hydroxy-2-methylphenoxy)acetate” is a solid substance . It has a molecular weight of 196.2 . The boiling point of this compound is 319.4°C at 760 mmHg .Aplicaciones Científicas De Investigación
Application in the Synthesis of Bioactive Natural Products
- Scientific Field : Organic Chemistry
- Summary of the Application : Methyl 2-(4-hydroxy-2-methylphenoxy)acetate is a type of m-aryloxy phenol, which are important building blocks for the synthesis of bioactive natural products . These compounds have high potential in the synthesis of complex m-aryloxy phenols with functional groups, such as esters .
- Methods of Application : The synthesis methods for these compounds have been developed over the years, focusing on functionalizing and transforming functional groups around the aromatic ring .
- Results or Outcomes : The development of these innovative synthetic methods has allowed for the preparation of complex m-aryloxy phenols, which are used in various industries .
Application in the Production of Plastics, Adhesives, and Coatings
- Scientific Field : Materials Science
- Summary of the Application : M-aryloxy phenols, including Methyl 2-(4-hydroxy-2-methylphenoxy)acetate, are used in the production of plastics, adhesives, and coatings . They improve these materials’ thermal stability and flame resistance .
- Methods of Application : These compounds are incorporated into the materials during their production process to enhance their properties .
- Results or Outcomes : The use of m-aryloxy phenols in these materials has resulted in improved thermal stability and flame resistance .
Application as Antioxidants, Ultraviolet Absorbers, and Flame Retardants
- Scientific Field : Materials Science
- Summary of the Application : M-aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
- Methods of Application : These compounds are added to materials to provide these specific properties .
- Results or Outcomes : The addition of m-aryloxy phenols to materials has resulted in improved antioxidant, ultraviolet absorption, and flame retardant properties .
Application in Computational Chemistry Simulations
- Scientific Field : Computational Chemistry
- Summary of the Application : Methyl 2-(4-hydroxy-2-methylphenoxy)acetate can be used in computational chemistry simulations . These simulations can provide valuable insights into the properties and behaviors of this compound .
- Methods of Application : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD are used to produce impressive simulation visualizations .
- Results or Outcomes : The use of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate in these simulations can help researchers better understand its properties and potential applications .
Application in the Synthesis of Herbicidal Ionic Liquids
- Scientific Field : Agricultural Chemistry
- Summary of the Application : Compounds similar to Methyl 2-(4-hydroxy-2-methylphenoxy)acetate, such as (4-chloro-2-methylphenoxy)acetic acid, have been used in the synthesis of herbicidal ionic liquids .
- Methods of Application : These compounds are synthesized and then tested for their herbicidal properties .
- Results or Outcomes : The development of these herbicidal ionic liquids can provide new options for weed control in agriculture .
Application in the Synthesis of Phenoxy Acetamide Derivatives
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Methyl 2-(4-hydroxy-2-methylphenoxy)acetate could potentially be used in the synthesis of phenoxy acetamide and its derivatives . These compounds have shown promise as therapeutic candidates .
- Methods of Application : The synthesis of these compounds involves various chemical techniques and computational chemistry applications .
- Results or Outcomes : The synthesis of these compounds could lead to the development of new pharmaceuticals or improvements in the processes by which existing pharmaceuticals are made .
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include P501 (Dispose of contents/container to an approved waste disposal plant), P270 (Do not eat, drink or smoke when using this product), and P264 (Wash thoroughly after handling), among others .
Propiedades
IUPAC Name |
methyl 2-(4-hydroxy-2-methylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7-5-8(11)3-4-9(7)14-6-10(12)13-2/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWKLYFKRYJIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634913 | |
| Record name | Methyl (4-hydroxy-2-methylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-hydroxy-2-methylphenoxy)acetate | |
CAS RN |
317319-10-1 | |
| Record name | Methyl (4-hydroxy-2-methylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



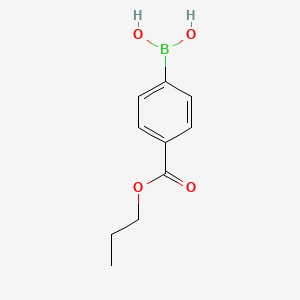
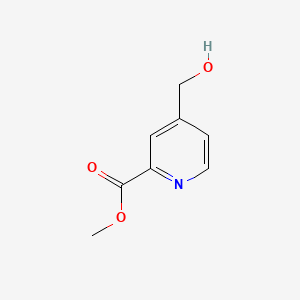

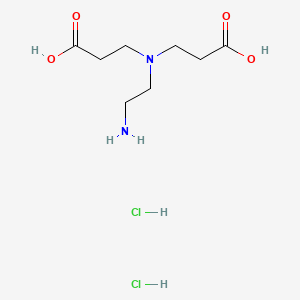
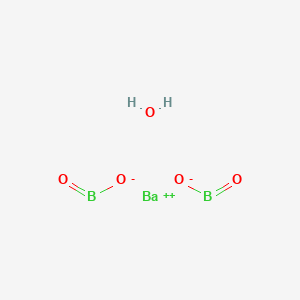
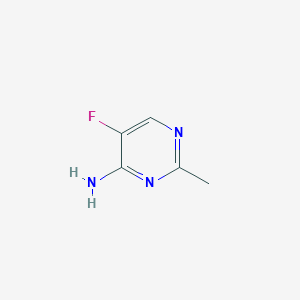
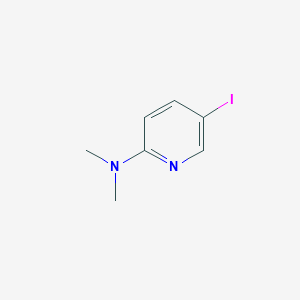
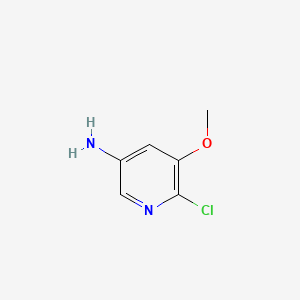
![2'-Bromo-2,7-DI-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B1592746.png)
![(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1592749.png)
